3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluorophenyl group makes this compound particularly interesting due to the unique properties imparted by the fluorine atoms. These properties include increased lipophilicity, metabolic stability, and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trifluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 3-(2,4,6-trifluorophenyl)-1,2-oxazolidine.
Scientific Research Applications
3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorophenylboronic acid
- 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene
- Tris(2,4,6-trifluorophenyl)borane
Uniqueness
Compared to these similar compounds, 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the trifluorophenyl group with the oxazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRFNWFPYULIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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